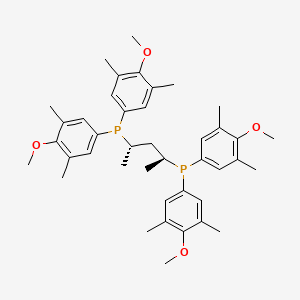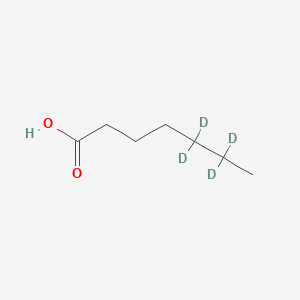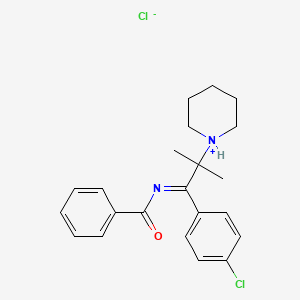
2,2,4-Trimethylhexane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylhexane-1,6-diol is an organic compound with the molecular formula C₉H₂₀O₂. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylhexane-1,6-diol can be synthesized through the hydrogenation of 2,2,4-trimethyladipic acid. The process involves the reduction of the carboxylic acid groups to hydroxyl groups under specific conditions, typically using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas .
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2,2,4-trimethyladipic acid. The reaction is carried out in a high-pressure reactor with hydrogen gas and a suitable catalyst. The process is optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2,4-trimethylhexane-1,6-dione or 2,2,4-trimethylhexane-1,6-dicarboxylic acid.
Reduction: Formation of 2,2,4-trimethylhexane.
Substitution: Formation of compounds like 2,2,4-trimethylhexane-1,6-dichloride or 2,2,4-trimethylhexane-1,6-dibromide.
Applications De Recherche Scientifique
2,2,4-Trimethylhexane-1,6-diol has several applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of various organic compounds, including polymers and resins.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2,4-trimethylhexane-1,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their stability and reactivity. In biochemical applications, it can act as a stabilizing agent for proteins and enzymes by preventing denaturation and aggregation.
Comparaison Avec Des Composés Similaires
- 2,4,4-Trimethylhexane-1,6-diol
- 2,2,4-Trimethylpentane-1,5-diol
- 2,2,4-Trimethylhexane-1,3-diol
Comparison: 2,2,4-Trimethylhexane-1,6-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical properties compared to its isomers and analogs. For example, 2,4,4-trimethylhexane-1,6-diol has a different arrangement of methyl groups, leading to variations in reactivity and physical properties .
Propriétés
Numéro CAS |
3089-24-5 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2,2,4-trimethylhexane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(4-5-10)6-9(2,3)7-11/h8,10-11H,4-7H2,1-3H3 |
Clé InChI |
GZZLQUBMUXEOBE-UHFFFAOYSA-N |
SMILES canonique |
CC(CCO)CC(C)(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)





![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)




![sodium;(2Z)-2-[(3R,4S,8S,10S,11R,13S,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B13735817.png)
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
